molecular formula C17H19N2NaO6S B13384061 sodium;(2S,5R,6R)-6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

sodium;(2S,5R,6R)-6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B13384061
M. Wt: 402.4 g/mol
InChI Key: MGFZNWDWOKASQZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methicillin sodium is synthesized through a series of chemical reactions starting from penicillin. The key step involves the acylation of the penicillin nucleus with 2,6-dimethoxybenzoyl chloride to form methicillin . The reaction typically occurs under controlled conditions to ensure the stability of the beta-lactam ring.

Industrial Production Methods: Industrial production of methicillin sodium involves large-scale synthesis using similar chemical routes. The process includes purification steps to ensure the final product’s purity and stability. The compound is often produced as a sodium salt to enhance its solubility and stability for medical use .

Chemical Reactions Analysis

Types of Reactions: Methicillin sodium undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Water and beta-lactamase enzymes.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like sodium borohydride.

Major Products Formed:

Mechanism of Action

Methicillin sodium exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to and competitively inhibits the transpeptidase enzyme (penicillin-binding proteins), preventing the cross-linkage of peptidoglycan chains, which are essential for bacterial cell wall integrity . This inhibition leads to cell lysis and death in susceptible bacteria.

Properties

IUPAC Name

sodium;6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O6S.Na/c1-17(2)12(16(22)23)19-14(21)11(15(19)26-17)18-13(20)10-8(24-3)6-5-7-9(10)25-4;/h5-7,11-12,15H,1-4H3,(H,18,20)(H,22,23);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFZNWDWOKASQZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C(=O)[O-])C.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N2NaO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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